molecular formula C9H16O5 B013708 Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside CAS No. 4099-85-8

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside

Cat. No.: B013708
CAS No.: 4099-85-8
M. Wt: 204.22 g/mol
InChI Key: DXBHDBLZPXQALN-WCTZXXKLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is typically synthesized from D-ribose. The synthesis involves the protection of the hydroxyl groups at the 2 and 3 positions of D-ribose with an isopropylidene group. This is achieved by reacting D-ribose with acetone in the presence of an acid catalyst . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Comparison with Similar Compounds

Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside is unique due to its specific protective group and its role as an intermediate in the synthesis of bioactive molecules . Similar compounds include:

These compounds share similar protective groups but differ in their specific applications and the types of molecules they help synthesize.

Properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBHDBLZPXQALN-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4099-85-8
Record name Methyl 2,3-O-(1-methylethylidene)-β-D-ribofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4099-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside relate to its ability to inhibit alpha-glucosidase?

A1: Research suggests that incorporating a 4-substituted 1,2,3-triazole ring into this compound significantly enhances its inhibitory activity against alpha-glucosidase []. Specifically, derivatives containing a 4-(1-cyclohexenyl)-1,2,3-triazole moiety exhibit a 25-fold increase in potency compared to acarbose, a known alpha-glucosidase inhibitor. This suggests that the triazole ring, particularly with the cyclohexenyl substituent, plays a crucial role in binding to the active site of the enzyme and enhancing its inhibitory effect.

Q2: What is the proposed mechanism of action for these this compound derivatives in inhibiting alpha-glucosidase?

A2: While the exact mechanism requires further investigation, docking studies using a homology model of yeast maltase (MAL12) suggest that these derivatives might act as transition-state mimics []. This implies that the spatial arrangement of atoms within the derivative closely resembles the transition state of the natural substrate during the enzymatic reaction. By mimicking this transition state, the derivatives can effectively bind to the enzyme's active site, preventing the binding and subsequent breakdown of carbohydrates. This leads to a reduction in glucose absorption and contributes to the potential anti-diabetic effects observed.

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